2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Another imidazole derivative with similar chemical properties.
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and acetonitrile groups.
2-aminobenzimidazole: Contains a benzimidazole ring, which is structurally similar to the imidazole ring.
Uniqueness
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both the sulfanyl and acetonitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c18-11-12-21-17-19-13-16(14-7-3-1-4-8-14)20(17)15-9-5-2-6-10-15/h1-10,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOIYIVMHJPWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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